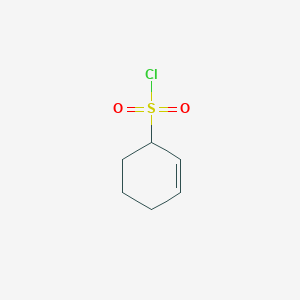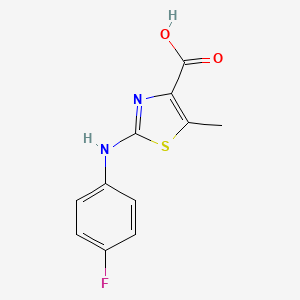
3-Fluoro-5-(propan-2-yloxy)benzoic acid
Descripción general
Descripción
3-Fluoro-5-(propan-2-yloxy)benzoic acid is a compound with a molecular weight of 198.19 . It is a benzoic acid derivative, which is often used in organic synthesis .
Molecular Structure Analysis
The IUPAC name for this compound is 5-fluoro-2-isopropoxybenzoic acid . The InChI code is 1S/C10H11FO3/c1-6(2)14-9-4-3-7(11)5-8(9)10(12)13/h3-6H,1-2H3,(H,12,13) .Physical And Chemical Properties Analysis
This compound is a white to light yellow crystal powder and has a significantly acidic nature . It is soluble in water, and the solubility at 25°C and 100°C is 3.44 g/L and 56.31 g/L respectively . It is also soluble in benzene, carbon tetrachloride, acetone, and alcohols .Aplicaciones Científicas De Investigación
Crystallographic and Electronic Structure Studies
Research on benzoic acid derivatives, including those similar to 3-Fluoro-5-(propan-2-yloxy)benzoic acid, focuses on understanding their crystallographic structure and electronic properties. For instance, a study on various benzoic acid derivatives using X-ray powder diffraction and DFT optimized molecular geometries revealed insights into the nature of intermolecular interactions, the role of hydrogen and halogen bonds in assembling molecules into a supramolecular framework, and the impact of different substituents on the electronic structure of the compounds. Such research aids in the design of materials with desired properties for various applications, highlighting the significance of structural and electronic analysis in developing new benzoic acid-based compounds (Pramanik, Dey, & Mukherjee, 2019).
Synthesis and Magnetic Properties
Another facet of research involving benzoic acid derivatives is the synthesis of new compounds and exploration of their magnetic properties. A study involving the solvothermal assembly of Co(OAc)2·4H2O with 5-fluoro-2-hydroxy-benzoic acid led to the creation of a new linear trinuclear cobalt cluster. This cluster demonstrated antiferromagnetic coupling interactions between adjacent Co(II) ions, marking the first instance of 5-fluoro-2-hydroxy-benzoic acid participating in transferring magnetic interaction. Such findings open new avenues in the design and application of metal-organic frameworks and magnetic materials for technology and research purposes (Li, Wang, Zhang, Zhang, & Chen, 2014).
Fluorescence Probes for Reactive Oxygen Species Detection
In the realm of biological and chemical applications, derivatives of benzoic acid are being used to develop novel fluorescence probes. These probes are capable of selectively detecting highly reactive oxygen species (hROS), such as hydroxyl radicals and peroxidase intermediates. Innovations in this area have led to the synthesis of compounds that, upon reacting with hROS, exhibit strong fluorescence, allowing for the specific detection of these species in various biological contexts. Such advancements provide valuable tools for studying the roles of reactive oxygen species in biology and medicine (Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003).
Synthesis and Application of Fluorinated Naphthoic Acids
Exploring the synthesis and potential applications of fluorinated versions of naphthoic acids, which are structurally similar to benzoic acid derivatives, provides insights into their utility in pharmaceuticals and material science. Research detailing viable syntheses of mono- and difluorinated naphthoic acids showcases the importance of these compounds in developing biologically active molecules. Such studies not only enhance our understanding of fluorinated aromatic compounds but also contribute to the advancement of organic synthesis methodologies and their applications in creating new drugs and materials (Tagat, McCombie, Nazareno, Boyle, Kozlowski, Chackalamannil, Josien, Wang, & Zhou, 2002).
Safety and Hazards
3-Fluoro-5-(propan-2-yloxy)benzoic acid can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of soap and water .
Propiedades
IUPAC Name |
3-fluoro-5-propan-2-yloxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO3/c1-6(2)14-9-4-7(10(12)13)3-8(11)5-9/h3-6H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZISGXTRJTFOPAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=CC(=C1)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-5-(propan-2-yloxy)benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-Fluoro-1-[(piperidin-4-yl)methyl]piperidine](/img/structure/B1411917.png)





amine](/img/structure/B1411925.png)


![2-Fluoro-5-[(oxan-4-yl)methoxy]pyridine](/img/structure/B1411934.png)

methylamine](/img/structure/B1411937.png)